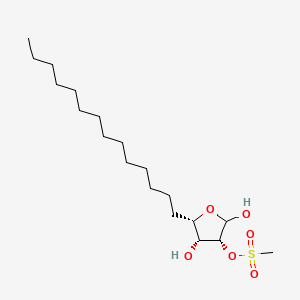
N,4-dimethyl-2-pyrrolidin-1-ylpentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,4-dimethyl-2-pyrrolidin-1-ylpentan-1-amine is a chemical compound with the molecular formula C11H24N2. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-2-pyrrolidin-1-ylpentan-1-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the dimethyl and pentan-1-amine substituents. One common method involves the reaction of 2,4-dimethylpentan-1-amine with a suitable pyrrolidine precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems and real-time monitoring can help optimize reaction conditions and yield .
化学反応の分析
Types of Reactions
N,4-dimethyl-2-pyrrolidin-1-ylpentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,4-dimethyl-2-pyrrolidin-1-ylpentan-1-one, while reduction may produce this compound .
科学的研究の応用
N,4-dimethyl-2-pyrrolidin-1-ylpentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
作用機序
The mechanism of action of N,4-dimethyl-2-pyrrolidin-1-ylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the dimethyl and pentan-1-amine substituents.
Prolinol: A derivative of pyrrolidine with a hydroxyl group, used in various chemical reactions.
Pyrrolizines: Compounds with a fused pyrrolidine ring system, often studied for their biological activity.
Uniqueness
N,4-dimethyl-2-pyrrolidin-1-ylpentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dimethyl and pentan-1-amine groups can influence its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications .
特性
分子式 |
C11H24N2 |
|---|---|
分子量 |
184.32 g/mol |
IUPAC名 |
N,4-dimethyl-2-pyrrolidin-1-ylpentan-1-amine |
InChI |
InChI=1S/C11H24N2/c1-10(2)8-11(9-12-3)13-6-4-5-7-13/h10-12H,4-9H2,1-3H3 |
InChIキー |
JALAJNLLJGNFAJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(CNC)N1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Bromo-5-chlorophenyl)methyl]-4-methylpiperazine](/img/structure/B13866935.png)


![[2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol](/img/structure/B13866939.png)










